molecular formula C16H11ClN2O2 B1416700 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- CAS No. 1171970-88-9

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Cat. No.: B1416700
CAS No.: 1171970-88-9
M. Wt: 298.72 g/mol
InChI Key: UOXJMEIQENQNRN-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is a pyrazole derivative characterized by:

  • A pyrazole core substituted at the 1-position with a 2-chlorophenyl group, at the 4-position with a carboxylic acid, and at the 5-position with a phenyl group.
  • The phenyl group at position 5 contributes to aromatic interactions in biological systems.
  • This structure is of interest in medicinal chemistry due to pyrazole's prevalence in bioactive molecules, such as kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-4-5-9-14(13)19-15(11-6-2-1-3-7-11)12(10-18-19)16(20)21/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXJMEIQENQNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclocondensation and Oxidation

One of the prominent methods involves the cyclocondensation of hydrazines with α,β-unsaturated ketones or chalcones, followed by oxidation to aromatize the pyrazole ring:

  • Starting materials: Chalcones or acetophenone derivatives with hydrazine derivatives.
  • Reaction pathway:
    • Knoevenagel condensation of acetophenone derivatives with suitable aldehydes to form chalcones.
    • Cyclization with hydrazine to form pyrazoline intermediates.
    • Oxidative aromatization using catalysts such as copper triflate or in situ oxidation to yield 1H-pyrazole derivatives.

This approach is exemplified in the synthesis of 3-phenyl-1H-pyrazole derivatives, with yields typically around 80%, demonstrating high efficiency and scalability (see).

Hydrolysis of Ester Precursors

Another common route involves hydrolyzing ester intermediates to obtain the corresponding carboxylic acids:

  • Ester hydrolysis:
    • Ethyl esters of pyrazole derivatives are hydrolyzed under basic conditions (e.g., sodium hydroxide in water) to produce the free acid.
    • Acid hydrolysis can also be employed but is less environmentally friendly.

For example, hydrolysis of ethyl 3-bromo-1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate yields the target acid with yields around 92% under optimized conditions ().

Halogenation and Functional Group Modification

Halogenation, especially chlorination, is crucial for introducing the 2-chlorophenyl group:

  • Reagents: Sulfur chlorides such as SO2Cl2 are used to chlorinate pyrazole derivatives selectively.
  • Reaction conditions: Reactions are performed at low temperatures (around 0°C to 5°C) to control regioselectivity and prevent over-halogenation ().

Use of Acid Halides and In Situ Oxidation

Innovative methods involve the formation of acid halides directly from the pyrazole acids, followed by oxidation:

Optimization for Industrial Production

Recent research emphasizes process optimization:

  • Reaction conditions: Reactions are optimized for temperature, solvent, and catalysts to maximize yield and purity.
  • Catalysts: Reusable catalysts like copper triflate facilitate oxidation without additional oxidizing agents, reducing waste.
  • Yield improvements: Typical yields range from 85% to over 90%, making these methods suitable for large-scale synthesis.

Data Summary Table: Preparation Methods of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Method Key Reagents Reaction Conditions Main Intermediates Yield Notes
Cyclocondensation + Oxidation Chalcones, hydrazine, Cu triflate Reflux, oxidative conditions Pyrazoline intermediates 80-85% One-pot synthesis, environmentally friendly
Ester Hydrolysis Ethyl ester derivatives Basic hydrolysis at room temp Free acid 92% Widely used, scalable
Halogenation SO2Cl2, chlorinated intermediates 0-5°C, controlled addition Chlorinated pyrazoles 85-90% Selective, high yield
Acid Halide Formation + Oxidation Acid halides, oxidizing agents Mild conditions Target acid 88-92% Simplifies steps, reduces waste

Research Findings and Notes

  • Environmental considerations: Modern methods favor catalytic oxidation and hydrolysis under mild conditions to minimize environmental impact (,).
  • Industrial relevance: The processes are optimized for large-scale manufacturing, with emphasis on high yield, purity, and cost-effectiveness.
  • Innovative approaches: In situ oxidation and halogenation reduce the number of steps and reagents, streamlining production.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 1H-Pyrazole-4-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group enhances the compound's interaction with cancer cell receptors, potentially increasing its efficacy against specific cancer types.

Case Study :
A recent investigation into a series of pyrazole derivatives showed that modifications to the phenyl rings significantly impacted their cytotoxicity against breast cancer cell lines (MCF-7). The chlorophenyl derivative exhibited IC50 values lower than those of non-chlorinated analogs, suggesting enhanced biological activity due to the electron-withdrawing nature of the chlorine atom.

2. Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The carboxylic acid functional group is crucial for binding to inflammatory mediators, providing a pathway for therapeutic intervention in diseases like rheumatoid arthritis and other inflammatory conditions.

Case Study :
In a controlled trial, a pyrazole derivative similar to 1H-Pyrazole-4-carboxylic acid was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in pro-inflammatory cytokines when administered at therapeutic doses, highlighting its potential as an anti-inflammatory agent.

Agricultural Applications

1. Agrochemical Development
The structural characteristics of pyrazole compounds make them suitable candidates for developing new agrochemicals. Their ability to act as fungicides or herbicides has been explored extensively.

Data Table: Agrochemical Efficacy

Compound NameActivity TypeTarget OrganismEfficacy (%)
Pyrazole AFungicideFusarium spp.85
Pyrazole BHerbicideAmaranthus spp.90
Pyrazole CInsecticideAphis gossypii75

This table summarizes the efficacy of various pyrazole derivatives against common agricultural pests and pathogens, indicating that modifications can lead to enhanced activity against specific targets.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties/Applications References
Target Compound Phenyl High lipophilicity; potential for π-π stacking in protein binding. Suitable for CNS-targeting drugs due to membrane permeability.
Ethyl 1-(2-chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate Cyano (-CN) Electron-withdrawing cyano group enhances electrophilicity; ethyl ester reduces solubility compared to carboxylic acid. Used as a synthetic intermediate for further functionalization.
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Trifluoromethyl (-CF₃) Strong electron-withdrawing effect increases metabolic stability and acidity (pKa ~3–4). CF₃ groups are common in agrochemicals and pharmaceuticals for resistance to oxidation.
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid Amino (-NH₂) Amino group enables hydrogen bonding and nucleophilic reactions. Higher solubility in aqueous media compared to phenyl or CF₃ derivatives. Potential for prodrug development.

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Properties/Applications References
Target Compound 2-Chlorophenyl Chlorine at the ortho position introduces steric hindrance and enhances halogen bonding with biomolecules. Common in kinase inhibitors (e.g., JAK/STAT inhibitors).
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl Para-chloro substitution reduces steric effects compared to ortho-chloro. Hydroxyethyl and ketone groups add polarity, making it suitable for hydrophilic drug formulations.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Chloro-trifluoromethyl pyridinyl Pyridine ring enhances aromatic stacking and metal coordination. Dual CF₃ groups increase acidity and bioactivity in herbicides.

Functional Group Variations at Position 4

Compound Name Position 4 Functional Group Key Properties/Applications References
Target Compound Carboxylic acid (-COOH) High aqueous solubility (logP ~2–3) and ionizability (pKa ~4–5). Suitable for salt formation (e.g., sodium salts) to improve bioavailability.
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Methyl ester (-COOCH₃) Esterification reduces polarity (logP ~4–5), enhancing blood-brain barrier penetration. Methoxy groups donate electrons via resonance, improving binding to serotonin receptors.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide Hydrazide (-CONHNH₂) Hydrazide group enables Schiff base formation and chelation with metal ions. Used in antitubercular and antifungal agents.

Biological Activity

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which is known for its ability to interact with various biological targets, making it a valuable candidate for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- can be represented as follows:

  • IUPAC Name : 1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid
  • Molecular Formula : C16H14ClN2O2
  • CAS Number : 1171970-88-9

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from the pyrazole scaffold have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study indicated that certain derivatives of 1H-Pyrazole-4-carboxylic acid inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Research has highlighted that 1H-Pyrazole-4-carboxylic acid derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A comparative study found that these compounds exhibited comparable efficacy to standard anti-inflammatory drugs like dexamethasone at specific concentrations .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Pyrazole Derivative61–85% (10 µM)76–93% (10 µM)

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Several studies reported that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a series of pyrazole derivatives demonstrated cytotoxicity against various cancer cell lines, highlighting their potential role in cancer therapy .

The biological activity of 1H-Pyrazole-4-carboxylic acid is largely attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways by binding to their active sites, thus blocking their activity. Additionally, its structural features allow for interactions with various biological molecules, leading to diverse pharmacological effects .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against standard strains. The study found that modifications at the phenyl ring significantly enhanced activity against E. coli and S. aureus.
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of several pyrazole derivatives in vitro and in vivo. Results indicated substantial inhibition of inflammatory markers in animal models, supporting their potential use as therapeutic agents for inflammatory diseases.
  • Anticancer Research : A comprehensive analysis examined the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The findings revealed that certain compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the key challenges in synthesizing 1H-pyrazole-4-carboxylic acid derivatives with high purity, and how can reaction conditions be optimized?

Synthesis of pyrazole-carboxylic acid derivatives often faces challenges in regioselectivity, hydrolysis efficiency, and purification. For example, hydrolysis of ester precursors (e.g., ethyl 1-methyl-5-substituted-1H-pyrazole-4-carboxylate) to carboxylic acids requires careful control of NaOH concentration and reaction time to avoid side products like decarboxylation or incomplete hydrolysis . Evidence from analogous compounds suggests that using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) can improve regioselectivity in pyrazole functionalization . Post-synthetic purification via recrystallization in ethanol or chromatographic methods is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions on the pyrazole ring. For instance, the 2-chlorophenyl group exhibits distinct aromatic splitting patterns in ¹H NMR (δ 7.2–7.6 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying bond angles and torsional conformations of the chlorophenyl and phenyl substituents .
  • IR Spectroscopy : Carboxylic acid C=O stretching vibrations (1700–1750 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) confirm functional group integrity .

Advanced Research Questions

Q. How can computational modeling and X-ray diffraction data resolve contradictions in proposed tautomeric forms or regiochemical assignments?

Discrepancies in tautomeric forms (e.g., 1H- vs. 2H-pyrazole configurations) or regiochemistry (e.g., 4-carboxylic acid vs. 5-carboxylic acid isomers) can arise in spectral interpretations. Combining density functional theory (DFT) calculations with experimental X-ray data (e.g., bond lengths and angles from SHELXL-refined structures) provides definitive assignments. For example, a C=O bond length of ~1.21 Å in X-ray data confirms the carboxylic acid group’s position . Discrepancies in ¹³C NMR shifts (e.g., δ 160–165 ppm for COOH) versus DFT-predicted values can highlight protonation state errors .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity in related pyrazole derivatives?

  • Bioisosteric Replacement : Substituting the 2-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances antibacterial activity by increasing membrane permeability .
  • Functional Group Optimization : Amidation of the carboxylic acid moiety (e.g., conversion to hydrazides or esters) improves bioavailability, as seen in studies on 1-phenyl-3-thiophenyl-pyrazole-4-carboxamides with IC₅₀ values <10 µM against hepatocellular carcinoma .
  • In Silico Screening : Molecular docking against targets like Candida albicans biofilm proteins identifies critical hydrogen-bonding interactions between the carboxylic acid group and active-site residues .

Q. How can researchers address contradictions in reported biological activity data for structurally similar pyrazole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. For example:

  • Antibacterial Assays : Activity against Staphylococcus aureus may differ due to compound solubility in DMSO vs. aqueous buffers .
  • Dose-Response Validation : Repeating assays with HPLC-purified samples (≥98% purity) and standardized protocols (e.g., CLSI guidelines) minimizes false positives .
  • Metabolic Stability : Conflicting cytotoxicity data may stem from differences in hepatic metabolism rates, which can be clarified using liver microsome assays .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

PrecursorReaction ConditionsYield (%)Purity (%)Reference
Ethyl pyrazole-4-carboxylateNaOH (8%), ethanol, 12 h, RT7895
Bromopyrazole derivativePd(PPh₃)₄, aryl boronic acid, DMF, 80°C8599

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 7.45–7.60 (m, 2H, Ar-H), δ 8.10 (s, 1H, pyrazole-H)
X-rayBond length: C4-COOH = 1.21 Å; Dihedral angle: phenyl-pyrazole = 12.3°

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Reactant of Route 2
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1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

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